Decylguanidine monohydrochloride
Overview
Description
Decylguanidine monohydrochloride is a cationic surfactant known for its antimicrobial properties. It is commonly used in various industrial applications, including water treatment, polymer emulsions, and detergents . This compound is effective against a wide range of microorganisms, making it a valuable ingredient in products designed to control microbial growth.
Preparation Methods
The synthesis of decylguanidine monohydrochloride typically involves the reaction of decylamine with cyanamide, followed by hydrochloric acid treatment to form the monohydrochloride salt . This process can be carried out under mild conditions, making it suitable for large-scale industrial production. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature.
Chemical Reactions Analysis
Decylguanidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the guanidine group is replaced by other nucleophiles.
Complex Formation: It forms complexes with anionic detergents and organic solutes, which are then removed from water.
Scientific Research Applications
Decylguanidine monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a surfactant in the synthesis of nanoparticles.
Biology: This compound is studied for its antimicrobial properties and its ability to disrupt biofilms.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent in medical applications.
Mechanism of Action
The antimicrobial action of decylguanidine monohydrochloride is primarily due to its ability to disrupt microbial cell membranes. As a cationic surfactant, it interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death . This compound is effective against both planktonic bacteria and biofilms, making it a versatile antimicrobial agent.
Comparison with Similar Compounds
Decylguanidine monohydrochloride is similar to other guanidine-based compounds such as dodecylguanidine hydrochloride and diphenylguanidine. it is unique in its specific antimicrobial properties and its effectiveness in various industrial applications . Other similar compounds include:
Dodecylguanidine hydrochloride: Known for its use in water treatment and as a biocide.
Diphenylguanidine: Used as a complexing agent and in the vulcanization of rubber.
Properties
IUPAC Name |
2-decylguanidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3.ClH/c1-2-3-4-5-6-7-8-9-10-14-11(12)13;/h2-10H2,1H3,(H4,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFVVVNZWWXTSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172610 | |
Record name | Decylguanidine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19097-97-3 | |
Record name | Guanidine, N-decyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19097-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decylguanidine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019097973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decylguanidine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decylguanidine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.908 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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